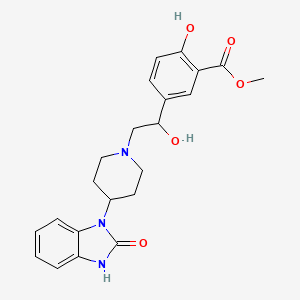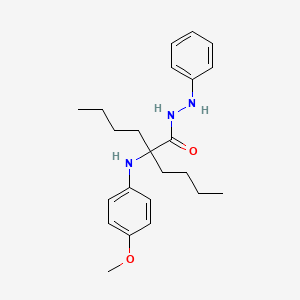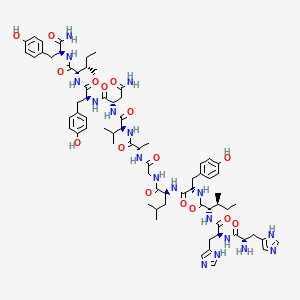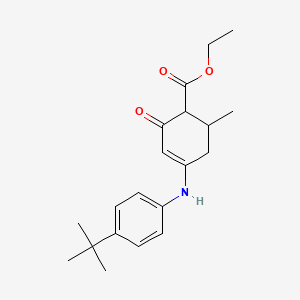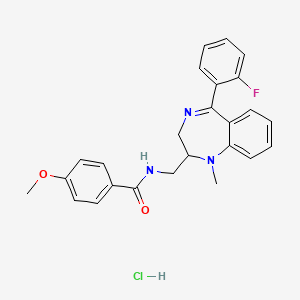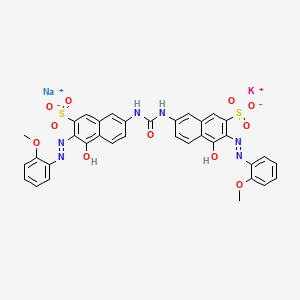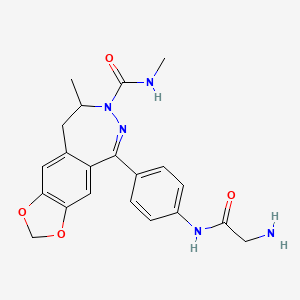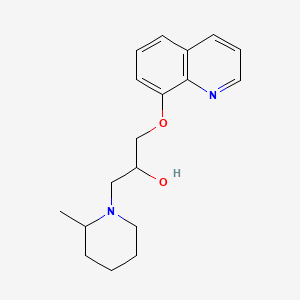
2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol is a complex organic compound that features a quinoline moiety linked to a piperidine ring via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol typically involves the following steps:
Formation of the Quinoline Ether: The quinoline derivative is reacted with an appropriate alkylating agent to form the quinoline ether.
Piperidine Ring Formation: The quinoline ether is then reacted with a piperidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the quinoline moiety.
Reduction: Reduction reactions may target the quinoline ring or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, especially at positions on the quinoline ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline or piperidine rings.
科学的研究の応用
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include binding to active sites, modulating signal transduction pathways, or altering cellular processes.
類似化合物との比較
Similar Compounds
2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol: can be compared with other quinoline derivatives and piperidine-containing compounds.
Quinoline Derivatives: Compounds like quinine, chloroquine, and quinacrine.
Piperidine Derivatives: Compounds such as piperine, piperidine, and various piperidine-based pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both quinoline and piperidine moieties. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
85239-20-9 |
|---|---|
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC名 |
1-(2-methylpiperidin-1-yl)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C18H24N2O2/c1-14-6-2-3-11-20(14)12-16(21)13-22-17-9-4-7-15-8-5-10-19-18(15)17/h4-5,7-10,14,16,21H,2-3,6,11-13H2,1H3 |
InChIキー |
BFHPHTPPKLICBT-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CC(COC2=CC=CC3=C2N=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






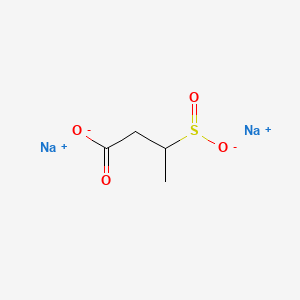
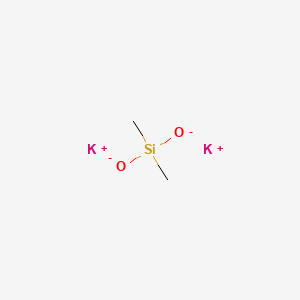
![3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12707163.png)
